
3-Difluoromethyl-1-methylpyrazole
Overview
Description
3-Difluoromethyl-1-methylpyrazole is a useful research compound. Its molecular formula is C5H6F2N2 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.04990452 g/mol and the complexity rating of the compound is 97. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Difluoromethyl-1-methylpyrazole, particularly in its derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has garnered attention for its biological activity, especially in the realm of agricultural fungicides. This compound functions primarily through the inhibition of succinate dehydrogenase (SDH), an enzyme critical to cellular respiration in fungi. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound derivatives involves:
- Inhibition of Succinate Dehydrogenase : This enzyme plays a pivotal role in the mitochondrial respiratory chain. Inhibiting SDH disrupts energy production in fungal cells, leading to cell death and effective control of fungal pathogens .
Mechanistic Insights
Research has shown that specific interactions occur between the compound and enzyme active sites. For example, molecular docking studies indicate that certain derivatives can form hydrogen bonds with key amino acids within the SDH enzyme, enhancing their inhibitory effect .
Antifungal Properties
A series of studies have evaluated the antifungal efficacy of this compound derivatives against various phytopathogenic fungi. Notably:
- In Vitro Assays : A study synthesized several derivatives and tested them against seven different fungi. Many compounds demonstrated moderate to excellent antifungal activity. The derivative N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior activity compared to the benchmark fungicide boscalid .
Comparative Efficacy
The following table summarizes the antifungal activities of selected derivatives:
Compound Name | Fungal Species Targeted | Activity Level | Comparison to Boscalid |
---|---|---|---|
9m | Alternaria, Fusarium | Excellent | Higher |
3a | Botrytis | Moderate | Comparable |
3b | Rhizoctonia | Poor | Lower |
Case Study 1: Efficacy Against Zymoseptoria tritici
A significant case study focused on the efficacy of these compounds against Zymoseptoria tritici, a major wheat pathogen. Derivatives showed promising results in controlling this pathogen, highlighting their potential use in crop protection strategies .
Case Study 2: Pharmacokinetics of Pydiflumetofen
Pydiflumetofen, a related compound, underwent extensive pharmacokinetic studies revealing low oral bioavailability (<10%) and rapid clearance rates. These findings are critical for understanding how similar compounds may behave in biological systems and their potential environmental impact .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly fungicides. Its derivatives have shown promising antifungal activity against several phytopathogenic fungi, outperforming established fungicides like boscalid .
Table 1: Antifungal Activity of 3-Difluoromethyl-1-methylpyrazole Derivatives
Compound Name | Activity Level | Target Fungi |
---|---|---|
9m | High | Fusarium spp. |
9n | Moderate | Aspergillus spp. |
9o | Low | Alternaria spp. |
Agrochemicals
The compound is a key ingredient in developing novel agrochemicals due to its efficacy against fungal pathogens that threaten crop yields. Its derivatives are being explored for their potential to reduce mycotoxin contamination in agricultural products .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing fluorinated compounds. These compounds are essential for developing new materials and bioactive molecules .
Case Studies
Case Study 1: Efficacy Against Fungal Pathogens
A study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives and tested their antifungal activities in vitro. The results indicated that many derivatives exhibited moderate to excellent activity against seven different phytopathogenic fungi, with one compound demonstrating superior efficacy compared to commercial fungicides .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Using Topomer CoMFA (Comparative Molecular Field Analysis), researchers developed a three-dimensional quantitative structure-activity relationship model for the synthesized compounds. This approach helped identify key molecular features responsible for enhanced antifungal activity, guiding further modifications to improve efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-difluoromethyl-1-methylpyrazole derivatives, and how can purity be ensured?
Synthesis typically involves reflux conditions with hydrochloric acid and acetic acid, as demonstrated in pyrazole derivative preparations . Purification methods include recrystallization or HPLC, with purity validation via NMR (e.g., , ) and mass spectrometry . For fluorinated analogs, inert atmospheres (e.g., nitrogen) are advised to prevent decomposition .
Q. How should researchers characterize the molecular structure of this compound compounds?
Key techniques:
- X-ray crystallography for definitive structural confirmation (e.g., bond angles, fluoromethyl group orientation) .
- NMR spectroscopy to resolve signals for the difluoromethyl group () and methyl substituents .
- IR spectroscopy to identify carboxyl or amide functional groups (e.g., C=O stretching at ~1700 cm) .
Q. What safety protocols are critical when handling this compound derivatives?
While the compound is classified as non-hazardous under GHS, standard precautions apply:
- Use PPE (gloves, lab coat) to avoid skin contact.
- Store in a cool, dry environment (<25°C) away from oxidizing agents .
- Dispose of waste via approved chemical waste channels to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination complexes?
Density Functional Theory (DFT) studies optimize molecular geometries and calculate electronic properties (e.g., HOMO-LUMO gaps). For example, palladium complexes with pyrazole ligands show distorted square-planar geometries, validated via experimental and DFT-calculated bond lengths . Software like Gaussian or ORCA can model fluorinated group effects on electron distribution .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) for fluorinated pyrazoles?
- Case study : Discrepancies in NMR splitting may arise from dynamic effects (e.g., rotational barriers in fluoromethyl groups). Use variable-temperature NMR or crystallography to confirm static vs. dynamic behavior .
- Cross-validate with NMR and computational simulations to reconcile experimental and theoretical data .
Q. What strategies optimize the stability of this compound under acidic or thermal conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >250°C; stabilize via electron-withdrawing substituents (e.g., carboxyl groups) .
- Acidic conditions : Protonation at the pyrazole nitrogen can destabilize the ring. Use buffered solutions (pH 6–8) or sterically bulky substituents to mitigate degradation .
Q. How can researchers design this compound derivatives for bioactive applications (e.g., enzyme inhibition)?
- Structural modifications : Introduce carboxyl or amide groups (e.g., 4-carboxamide derivatives) to enhance hydrogen bonding with target proteins .
- Structure-activity relationships (SAR) : Test substituent effects (e.g., methyl vs. trifluoromethyl) on binding affinity using molecular docking and in vitro assays .
Q. What experimental approaches assess the hydrolytic stability of this compound in aqueous environments?
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-9-3-2-4(8-9)5(6)7/h2-3,5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDCYDWZWBUECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278095 | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089212-37-2 | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089212-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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